MS Transition & Mass Shift vs. Unlabeled Apremilast
(Rac)-Apremilast D5 provides a +5 Da mass shift relative to unlabeled Apremilast, enabling discrete MRM transition monitoring without isotopic interference [1]. In a validated UPLC-ESI-MS/MS method for rabbit plasma, the MS transition monitored for (Rac)-Apremilast D5 was m/z 466.5→257.1, while unlabeled Apremilast was monitored at m/z 461.5→257.1 [2]. This 5 Da difference exceeds the +3 Da minimum recommended for SIL-IS to avoid natural isotopic abundance overlap from the analyte [3].
| Evidence Dimension | Mass spectrometric transition (MRM) parent ion |
|---|---|
| Target Compound Data | m/z 466.5 (parent ion) → 257.1 (product ion) |
| Comparator Or Baseline | Unlabeled Apremilast: m/z 461.5 → 257.1 |
| Quantified Difference | +5 Da mass shift; Δm/z = 5.0 |
| Conditions | UPLC-ESI-MS/MS; 10mM Ammonium Acetate Buffer (pH 4.0):Methanol:Acetonitrile (20:40:40%, v/v/v); CORTECS C18 column (2.7 μm, 4.6×150 mm); flow rate 0.5 mL/min |
Why This Matters
The +5 Da mass shift exceeds the minimum required to avoid isotopic crosstalk, ensuring accurate quantification in complex biological matrices.
- [1] Bertin Bioreagent. Apremilast-d5 Product Overview. CAT N° 22553. View Source
- [2] Rao TM, Reddy CB, Babu PS. LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian J Pharm Educ Res. 2020;54(2):440-447. View Source
- [3] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
